molecular formula C16H12BrN3 B13139857 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine

2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine

Cat. No.: B13139857
M. Wt: 326.19 g/mol
InChI Key: KNOHJCOUAUKBEM-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and three pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine typically involves the bromination of 4-methylpyridine followed by coupling reactions to introduce the pyridine rings. One common method involves the use of palladium-catalyzed Suzuki coupling reactions, where 2-bromo-4-methylpyridine is reacted with pyridine boronic acids under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.

    Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyridine rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include substituted pyridines, coupled heterocycles, and oxidized derivatives of the original compound.

Scientific Research Applications

2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyridine rings can interact with various molecular targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: A simpler compound with a single pyridine ring and a bromine atom.

    4-Methyl-3,5-dipyridin-4-ylpyridine: Lacks the bromine atom but has a similar pyridine ring structure.

    2-Bromo-4-methyl-5-pyridin-4-ylpyridine: Similar structure but with different positioning of the pyridine rings.

Uniqueness

2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromine atom, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

2-bromo-4-methyl-3,5-dipyridin-4-ylpyridine

InChI

InChI=1S/C16H12BrN3/c1-11-14(12-2-6-18-7-3-12)10-20-16(17)15(11)13-4-8-19-9-5-13/h2-10H,1H3

InChI Key

KNOHJCOUAUKBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C2=CC=NC=C2)Br)C3=CC=NC=C3

Origin of Product

United States

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